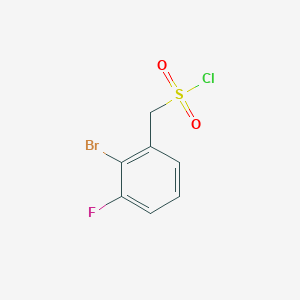

(2-Bromo-3-fluorophenyl)methanesulfonyl chloride

Description

Properties

IUPAC Name |

(2-bromo-3-fluorophenyl)methanesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClFO2S/c8-7-5(4-13(9,11)12)2-1-3-6(7)10/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRNXIQOZIZVGCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)Br)CS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClFO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-3-fluorophenyl)methanesulfonyl chloride typically involves the reaction of (2-Bromo-3-fluorophenyl)methanol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of (2-Bromo-3-fluorophenyl)methanesulfonyl chloride may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-3-fluorophenyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution Reactions: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfone derivatives.

Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds with boronic acids or esters.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols.

Coupling Reactions: Palladium catalysts and bases such as potassium carbonate or sodium hydroxide are commonly used in Suzuki–Miyaura coupling reactions.

Major Products Formed

Sulfonamide Derivatives: Formed by the reaction with amines.

Sulfonate Esters: Formed by the reaction with alcohols.

Sulfones: Formed by the reaction with thiols.

Biaryl Compounds: Formed by Suzuki–Miyaura coupling reactions.

Scientific Research Applications

(2-Bromo-3-fluorophenyl)methanesulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Bromo-3-fluorophenyl)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction .

Comparison with Similar Compounds

Chemical and Structural Properties

Key Observations :

- The bromine and fluorine substituents in (2-bromo-3-fluorophenyl)methanesulfonyl chloride increase its electrophilicity compared to non-halogenated analogs like methanesulfonyl chloride. This may accelerate reactions with nucleophiles (e.g., amines, alcohols) .

- Steric hindrance from the bulky phenyl group and halogen atoms could slow reactions compared to smaller sulfonyl chlorides like methanesulfonyl chloride .

Reactivity and Stability

Hydrolysis :

- Methanesulfonyl chloride reacts rapidly with NaOH at room temperature, generating methanesulfonic acid and NaCl .

- Benzenesulfonyl chloride and p-toluenesulfonyl chloride require prolonged stirring or reflux with NaOH due to reduced reactivity from aromatic stabilization .

- (2-Bromo-3-fluorophenyl)methanesulfonyl chloride is expected to hydrolyze readily under mild conditions (similar to methanesulfonyl chloride), though bromine may necessitate additional safety precautions (e.g., monitoring for toxic byproducts) .

Thermal Decomposition :

Biological Activity

(2-Bromo-3-fluorophenyl)methanesulfonyl chloride is a sulfonyl chloride compound with significant applications in organic synthesis and medicinal chemistry. Its unique molecular structure, characterized by the presence of bromine and fluorine substituents, influences its reactivity and biological interactions. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in drug development, and relevant case studies.

- Molecular Formula : C7H5BrClFO2S

- Molecular Weight : 287.54 g/mol

- IUPAC Name : (2-bromo-3-fluorophenyl)methanesulfonyl chloride

The compound is synthesized through the reaction of (2-Bromo-3-fluorophenyl)methanol with methanesulfonyl chloride in the presence of a base like pyridine or triethylamine. This process highlights its utility in forming sulfonamide derivatives, sulfonate esters, and other functionalized products .

The biological activity of (2-Bromo-3-fluorophenyl)methanesulfonyl chloride primarily arises from its sulfonyl chloride group, which is highly electrophilic. This allows it to react with various nucleophiles, including amines, alcohols, and thiols, leading to the formation of covalent bonds that can modify biomolecules such as proteins and peptides . The implications of these modifications can significantly influence the biological properties of the target molecules.

1. Medicinal Chemistry

(2-Bromo-3-fluorophenyl)methanesulfonyl chloride has been utilized in the synthesis of biologically active compounds. Its ability to introduce sulfonyl groups into organic molecules enhances their pharmacological profiles. For instance, sulfonamide derivatives formed from this compound exhibit antibacterial properties and potential anti-cancer activity .

2. Targeted Drug Development

Research has shown that compounds derived from (2-Bromo-3-fluorophenyl)methanesulfonyl chloride can selectively inhibit certain kinases involved in cancer progression. For example, modifications using this sulfonyl chloride have led to inhibitors targeting Janus Kinase 2 (JAK2), which is implicated in myelofibrosis and certain leukemias .

Case Study 1: JAK2 Inhibition

In a study evaluating the effects of modified compounds on JAK2 signaling pathways, derivatives of (2-Bromo-3-fluorophenyl)methanesulfonyl chloride demonstrated significant inhibition of JAK2 activity. These compounds were tested in mouse models where they showed improved survival rates and reduced tumor burden compared to control groups .

Case Study 2: Antitumor Activity

Another research effort focused on the antitumor potential of sulfonamide derivatives synthesized from (2-Bromo-3-fluorophenyl)methanesulfonyl chloride. In vitro assays revealed that these derivatives effectively inhibited cell proliferation in various cancer cell lines, indicating their potential as therapeutic agents .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (2-Bromo-4-fluorophenyl)methanesulfonyl chloride | Bromine at position 2; Fluorine at 4 | Moderate antibacterial activity |

| (2-Chloro-3-fluorophenyl)methanesulfonyl chloride | Chlorine instead of Bromine | Lower potency against kinases |

| (2-Bromo-3-chlorophenyl)methanesulfonyl chloride | Chlorine at position 3 | Enhanced cytotoxicity |

This table illustrates how variations in substituent positions and types can lead to differing biological activities among similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.